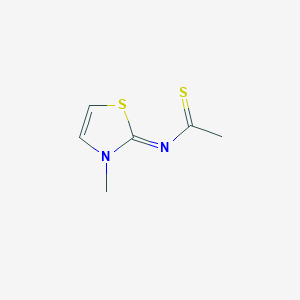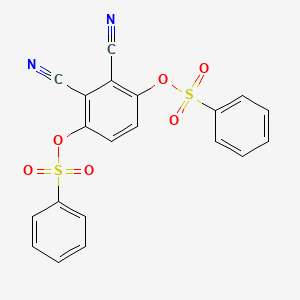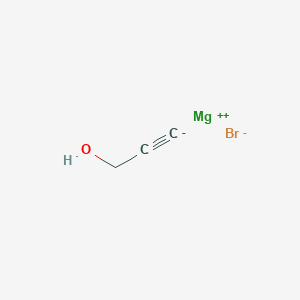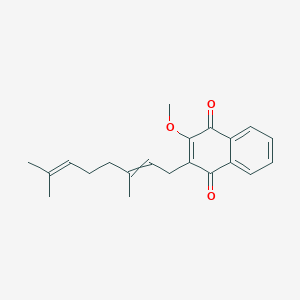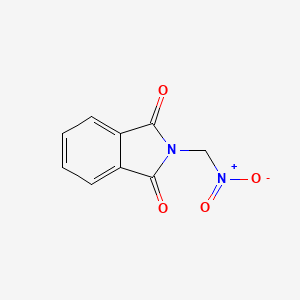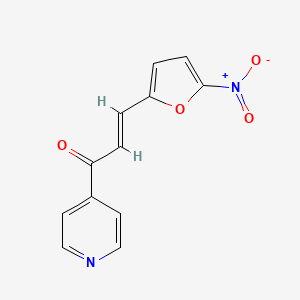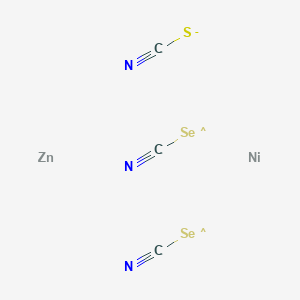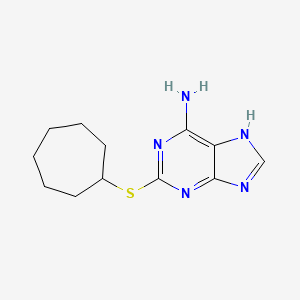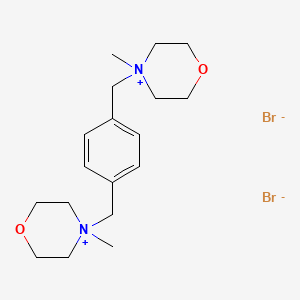
Morpholinium, p-xylylenebis(N-methyl-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholinium, p-xylylenebis(N-methyl-, dibromide) is a chemical compound with the molecular formula C18H30N2O2.2Br. It is a quaternary ammonium compound that features a morpholinium ion and a p-xylylene group, both of which are methylated and brominated. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, p-xylylenebis(N-methyl-, dibromide) typically involves the reaction of p-xylylene dibromide with N-methylmorpholine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions
Morpholinium, p-xylylenebis(N-methyl-, dibromide) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the morpholinium ion.
Common Reagents and Conditions
Nucleophiles: Hydroxide, chloride, acetate
Solvents: Acetonitrile, dichloromethane
Conditions: Reflux, room temperature
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, substitution with hydroxide ions results in the formation of the corresponding hydroxide salt .
科学研究应用
Morpholinium, p-xylylenebis(N-methyl-, dibromide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Morpholinium, p-xylylenebis(N-methyl-, dibromide) involves its interaction with cellular membranes. The compound disrupts membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .
相似化合物的比较
Similar Compounds
N-Methylmorpholine-N-oxide (NMMO): Used as a solvent and oxidizing agent.
p-Xylylene dibromide: A precursor in the synthesis of various organic compounds.
Uniqueness
Morpholinium, p-xylylenebis(N-methyl-, dibromide) is unique due to its dual functionality as both a quaternary ammonium compound and a brominated aromatic compound. This combination imparts it with distinct chemical and biological properties, making it versatile for various applications .
属性
CAS 编号 |
64038-54-6 |
|---|---|
分子式 |
C18H30Br2N2O2 |
分子量 |
466.3 g/mol |
IUPAC 名称 |
4-methyl-4-[[4-[(4-methylmorpholin-4-ium-4-yl)methyl]phenyl]methyl]morpholin-4-ium;dibromide |
InChI |
InChI=1S/C18H30N2O2.2BrH/c1-19(7-11-21-12-8-19)15-17-3-5-18(6-4-17)16-20(2)9-13-22-14-10-20;;/h3-6H,7-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
YFSUZSACRRANOA-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1(CCOCC1)CC2=CC=C(C=C2)C[N+]3(CCOCC3)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


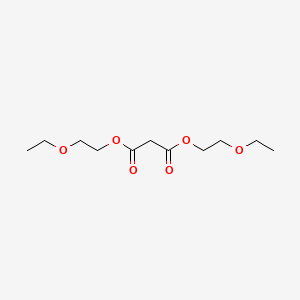
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)

![N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14505247.png)
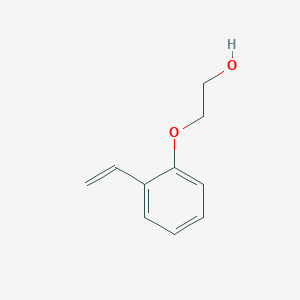
![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
